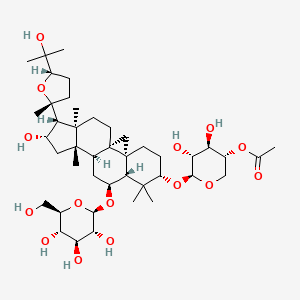
Cyclocephaloside II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocephaloside II is a cycloartane-type triterpene saponin isolated from the roots of Astragalus microcephalus. It has a molecular formula of C43H70O15 and a molecular weight of 826. It is known for its various biological activities and is a subject of interest in natural product chemistry .
Mecanismo De Acción
Cyclocephaloside II, also known as [(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate, is a natural compound that can be obtained from the roots of Astragalus brachypterus and Astragalus microcephalus .
Target of Action
It’s known that cycloartane-type saponins, like this compound, often interact with various cellular receptors and enzymes, modulating their activity .
Mode of Action
It’s known that saponins, including cycloartane-type saponins, often exert their effects by interacting with cell membranes, altering their permeability, and disrupting normal cellular functions .
Biochemical Pathways
Saponins are known to affect various biochemical pathways, including those involved in inflammation, immune response, and cell proliferation .
Pharmacokinetics
It’s known that the bioavailability of saponins can be influenced by the bioavailability barrier (bb), which is mainly composed of efflux transporters and conjugating enzymes .
Result of Action
Saponins are known to have various biological effects, including immunomodulation, antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of saponins .
Análisis Bioquímico
Biochemical Properties
It is known that it is involved in various biochemical reactions
Cellular Effects
It has been suggested that it may have neuroprotective activities . It is also believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Cyclocephaloside II is typically isolated from natural sources, particularly from the roots of Astragalus species. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization.
Análisis De Reacciones Químicas
Cyclocephaloside II undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cyclocephaloside II has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cycloartane-type triterpenes.
Biology: It has been studied for its potential neuroprotective effects and its ability to modulate various biological pathways.
Medicine: Research has shown that this compound possesses anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparación Con Compuestos Similares
Cyclocephaloside II is unique among cycloartane-type triterpenes due to its specific structural features and biological activities. Similar compounds include:
- Astragaloside I
- Astragaloside II
- Astragaloside IV
- Cyclocanthoside E
- Cycloastragenol
These compounds share a similar cycloartane skeleton but differ in their glycosylation patterns and biological activities. This compound stands out due to its potent neuroprotective and anti-inflammatory properties .
Propiedades
IUPAC Name |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-24-18-53-35(31(50)29(24)48)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-22(34(43)37(26,2)3)55-36-32(51)30(49)28(47)23(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22-,23+,24+,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFEGKNCCUFCX-ZLNZEJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
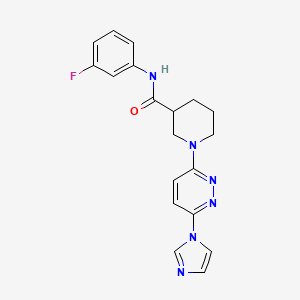
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2902782.png)
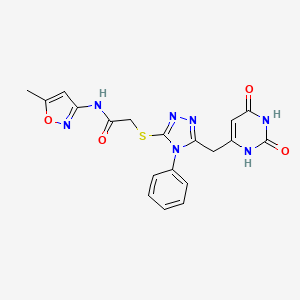

![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)

![N-benzyl-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2902794.png)

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)
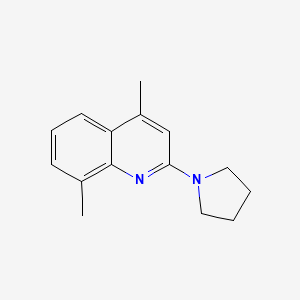
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
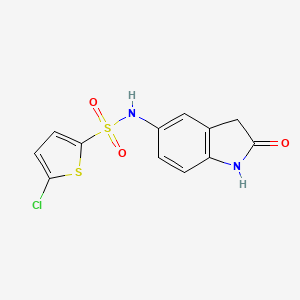
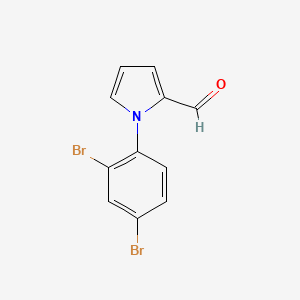
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
